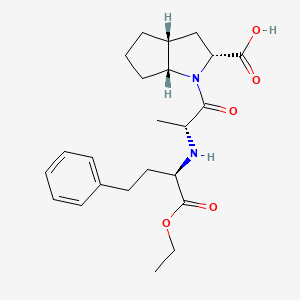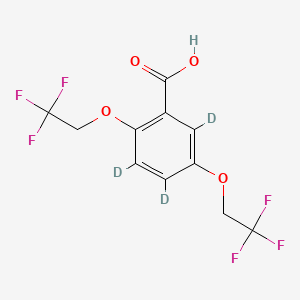![molecular formula C9H18N2O2 B589944 N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide CAS No. 129880-80-4](/img/structure/B589944.png)
N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,2-Propanediylbis(N-methylacetamide): is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of two N-methylacetamide groups connected by a 1,2-propanediyl linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-Propanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with 1,2-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-Propanediylbis(N-methylacetamide) may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-1,2-Propanediylbis(N-methylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-1,2-Propanediylbis(N-methylacetamide) is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N,N’-1,2-Propanediylbis(N-methylacetamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, influencing their activity and function. The pathways involved may include modulation of enzymatic activity and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- N,N’-1,3-Propanediylbis(N-methylacetamide)
- N,N’-1,2-Propanediylbis(2-methylbenzamide)
- N,N’-1,2-Propanediylbis(2-methylpropanamide)
Comparison: N,N’-1,2-Propanediylbis(N-methylacetamide) is unique due to its specific 1,2-propanediyl linker, which imparts distinct chemical and physical properties compared to its analogs. For example, N,N’-1,3-Propanediylbis(N-methylacetamide) has a different linker length, affecting its reactivity and interactions with other molecules. Similarly, the presence of different substituents in N,N’-1,2-Propanediylbis(2-methylbenzamide) and N,N’-1,2-Propanediylbis(2-methylpropanamide) results in variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
129880-80-4 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.255 |
IUPAC-Name |
N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(11(5)9(3)13)6-10(4)8(2)12/h7H,6H2,1-5H3 |
InChI-Schlüssel |
VDOFGFJUNYMJKS-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C(=O)C)N(C)C(=O)C |
Synonyme |
Acetamide, N,N-(1-methyl-1,2-ethanediyl)bis[N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)


